2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-ol
Overview
Description
2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-ol is a chemical compound with the molecular formula C10H12O2. It belongs to the class of benzofurans, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a benzofuran ring system with a hydroxyl group at the 5-position and two methyl groups at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of ortho-dihydroxybenzene with 2-methylallyl chloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate ether, which undergoes cyclization to form the benzofuran ring .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzofuran ring can be reduced to form dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or nitrated derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: Some benzofuran compounds are investigated for their therapeutic potential in treating diseases such as cancer and viral infections.
Industry: It is used as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-ol and its derivatives involves interaction with specific molecular targets. For example, some derivatives may inhibit enzymes or interfere with cellular signaling pathways, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: Lacks the hydroxyl group at the 5-position.
3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-: Contains additional hydroxyl groups at the 3 and 7 positions
Uniqueness
2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(2)6-7-5-8(11)3-4-9(7)12-10/h3-5,11H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYKKVNYUCVHOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289887 | |
Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6956-76-9 | |
Record name | NSC65078 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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